Polymerization Reactivity Ratio (r1, r2) Comparison of p-Hydroxystyrene vs. Styrene
In free-radical copolymerization with styrene, p-hydroxystyrene exhibits distinct reactivity ratios that differ significantly from the ideal random copolymerization case. The reactivity ratios for the p-hydroxystyrene/styrene system were determined to be r₁ (styrene) = 0.37 and r₂ (p-hydroxystyrene) = 0.28 using the Fineman–Ross equation [1]. This indicates a strong tendency towards alternating copolymerization, in contrast to the near-ideal copolymerization behavior observed for styrene with many other substituted styrenes. This knowledge is crucial for predicting copolymer composition and sequence distribution during synthesis.
| Evidence Dimension | Monomer Reactivity Ratios (r₁, r₂) |
|---|---|
| Target Compound Data | r₁ (styrene) = 0.37; r₂ (p-hydroxystyrene) = 0.28 |
| Comparator Or Baseline | Styrene (ideal random copolymerization: r₁ ≈ 1, r₂ ≈ 1) |
| Quantified Difference | Product r₁×r₂ = 0.10, indicating a strong alternating tendency vs. near-random for many styrene analogs. |
| Conditions | Free-radical copolymerization; Data fitted to Fineman–Ross equation |
Why This Matters
Precise knowledge of reactivity ratios is essential for synthetic chemists to design copolymers with a specific, pre-determined composition and monomer sequence distribution, which directly impacts the material's final physical properties.
- [1] Synthesis, bulk characterization, and surface characterization of p‐hydroxystyrene/styrene copolymers. (1988). Journal of Polymer Science Part A: Polymer Chemistry, 26(8), 2065-2076. View Source
